molecular formula C10H17NO4 B1610603 (2S)-2-(Cyclohexylamino)butanedioic acid CAS No. 90979-36-5

(2S)-2-(Cyclohexylamino)butanedioic acid

Cat. No.: B1610603
CAS No.: 90979-36-5
M. Wt: 215.25 g/mol
InChI Key: ZFYIQPIHXRFFCZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Cyclohexylamino)butanedioic acid, also known as N-cyclohexyl aspartic acid, is a chemical compound with the CAS Number 90979-36-5 and the molecular formula C10H17NO4 . It has a molecular weight of 215.246 g/mol . This compound is synthetically derived from the precursors maleic anhydride and cyclohexylamine . As an aspartic acid derivative modified with a cyclohexyl group, it serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Its structure suggests potential applications in the design and synthesis of novel peptides, the development of bioactive small molecules, and the study of amino acid transport and metabolism. Researchers utilize this compound strictly for laboratory investigations. (2S)-2-(Cyclohexylamino)butanedioic acid is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

90979-36-5

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-(cyclohexylamino)butanedioic acid

InChI

InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

ZFYIQPIHXRFFCZ-QMMMGPOBSA-N

SMILES

C1CCC(CC1)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CCC(CC1)NC(CC(=O)O)C(=O)O

sequence

D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with (2S)-2-Amino-3-(phenylamino)propanoic Acid

  • Structural Differences: The target compound features a cyclohexylamino group and a four-carbon backbone, whereas (2S)-2-amino-3-(phenylamino)propanoic acid () has a phenylamino substituent and a three-carbon chain.
  • The extended carbon chain in butanedioic acid derivatives may improve solubility in polar solvents relative to propanoic acid analogs.

Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Functional Groups: The benzoic acid derivative () contains an ethoxy-oxoacetamido side chain, contrasting with the cyclohexylamino-carboxylic acid motif in the target compound.
  • Crystallinity and Hydrogen Bonding: The benzoic acid analog forms planar crystals stabilized by O–H⋯O and C–H⋯O hydrogen bonds. In contrast, the cyclohexyl group in the target compound may disrupt crystallinity due to steric hindrance, favoring amorphous solid states . pKa Differences: The additional carboxylic acid group in butanedioic acid (pKa1 ~2.1, pKa2 ~5.6) results in higher acidity compared to mono-carboxylic benzoic acid derivatives (pKa ~4.2) .

Comparison with N-Glutaminylaspartic Acid

  • Biological Relevance : N-Glutaminylaspartic acid () is a dipeptide with a glutamine-aspartate linkage, whereas the target compound lacks peptide bonds but shares a butanedioic acid framework.

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Estimated) pKa (Carboxylic Acid)
(2S)-2-(Cyclohexylamino)butanedioic acid C₁₀H₁₇NO₄ 215.25 1.8 2.1, 5.6
(2S)-2-Amino-3-(phenylamino)propanoic acid C₉H₁₂N₂O₂ 180.20 1.2 2.3, 9.8 (amine)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 0.9 4.2
N-Glutaminylaspartic acid C₉H₁₅N₃O₆ 261.23 -1.5 2.1, 4.3

Table 2: Structural and Functional Group Comparison

Compound Name Key Functional Groups Bioactivity Insights
(2S)-2-(Cyclohexylamino)butanedioic acid Cyclohexylamino, dual carboxylic acids Potential enzyme inhibition due to stereochemistry
2-Hydroxy-2,2-diphenylacetic acid Diphenyl, hydroxyl, carboxylic acid Chelating properties (e.g., metal binding)
(2S)-2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid Ethoxycarbonyl, branched alkyl chain Enhanced metabolic stability

Research Findings and Implications

  • Stereochemical Influence: The S-configuration at C2 in the target compound may enhance binding specificity to chiral receptors, as seen in related amino acid derivatives ().
  • Lipophilicity vs. Solubility : The cyclohexyl group improves lipophilicity but may reduce aqueous solubility, necessitating formulation strategies like salt formation (e.g., sodium or potassium salts) .
  • Synthetic Applications : The compound’s structure aligns with intermediates used in peptidomimetics, suggesting utility in drug design for protease inhibitors .

Preparation Methods

Hydrogenation of Nitro Precursors

One effective approach involves the catalytic hydrogenation of nitro-substituted cyclohexyl acetic acid derivatives to yield the amino acid. According to a Chinese patent (CN1221525C), 1-(nitromethyl)cyclohexyl acetic acid can be hydrogenated under mild conditions using palladium on activated carbon (Pd/C) in methanol solvent at room temperature and normal pressure. The reaction proceeds smoothly to give the corresponding amine with high yield (~80%) after filtration and crystallization steps. This method ensures a clean conversion with minimal side products and is suitable for producing the cyclohexylamino moiety required for the target compound.

Table 1: Hydrogenation Reaction Parameters

Parameter Condition
Substrate 1-(Nitromethyl)cyclohexyl acetic acid
Catalyst Pd on activated carbon (0.2 g per 0.01 mol substrate)
Solvent Methanol
Temperature Room temperature
Pressure Atmospheric
Reaction Time Not specified (typically hours)
Yield ~80%

Enantioconvergent Catalytic Hydrogenation

For stereoselective synthesis, enantioconvergent catalytic hydrogenation methods provide excellent control over the stereochemistry of the amino acid. The use of chiral catalysts such as BINAP-Ru(II) complexes can hydrogenate 2-substituted 3-oxo carboxylic esters, yielding optically active amino acid derivatives with high enantiomeric excess (ee). This method, reported in the Journal of the American Chemical Society, achieves syn- or anti- hydroxy esters with ee values up to 92%, which can be further transformed into the desired amino acids.

Key Features:

  • Dynamic kinetic resolution allows conversion of racemic mixtures to a single enantiomer.
  • High stereoselectivity controlled by catalyst chirality.
  • Applicable to substrates structurally related to butanedioic acid derivatives.

Succinic Acid as a Starting Material

Since (2S)-2-(Cyclohexylamino)butanedioic acid contains the butanedioic acid backbone, succinic acid or its derivatives are often used as starting materials. Succinic acid is industrially produced via:

  • Biofermentation using microorganisms such as Actinobacillus succinogenes which convert glucose and other sugars into succinic acid with high yield and concentration.
  • Chemical synthesis from petrochemical feedstocks.

The bio-based production offers a sustainable and high-purity source of succinic acid, which can be chemically modified to introduce the cyclohexylamino group.

Amination via Nucleophilic Substitution or Amidation

The introduction of the cyclohexylamino group at the 2-position can be achieved through nucleophilic substitution or amidation reactions on suitably activated succinic acid derivatives such as anhydrides or esters. For example, succinic anhydride can be reacted with cyclohexylamine under controlled conditions to form the corresponding amide or amino acid derivative. Catalysts such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) facilitate these coupling reactions with good yields.

Purification and By-Product Control

A critical aspect of preparation is minimizing toxic by-products and residual salts. For instance, in the synthesis of related sulfonic acid derivatives, removal of bromide, sodium, and organic by-products such as 1,3-propanediol and bromo-propane derivatives is essential to meet pharmaceutical standards. Similar rigorous purification steps, including crystallization, chromatography, and ion-exchange methods, are applied for (2S)-2-(Cyclohexylamino)butanedioic acid to ensure purity and safety.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Catalytic Hydrogenation of Nitro Precursors Pd/C catalyst, methanol, room temp, 1 atm ~80 Not specified Simple, efficient, scalable
Enantioconvergent Catalytic Hydrogenation BINAP-Ru(II) catalyst, dynamic kinetic resolution High (up to 92% ee) High Excellent stereocontrol, complex catalyst
Amination of Succinic Anhydride Cyclohexylamine, EDCI/DMAP coupling Moderate to high Dependent on conditions Versatile, common amide bond formation
Biofermentation of Succinic Acid Microbial fermentation (A. succinogenes) High N/A Sustainable source of backbone

Research Findings and Industrial Relevance

  • The catalytic hydrogenation route offers a direct and clean synthesis of the cyclohexylamino substituent, which is vital for pharmaceutical applications.
  • Enantioconvergent methods provide the necessary stereochemical purity, crucial for biological activity.
  • Biotechnological production of succinic acid supports green chemistry approaches and cost-effective large-scale synthesis.
  • Purification strategies are integral to meet regulatory standards, focusing on removing halides, metal residues, and organic impurities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(Cyclohexylamino)butanedioic acid while ensuring stereochemical purity?

  • Methodological Answer : Multi-step synthesis using chiral precursors and protecting groups (e.g., tert-butoxycarbonyl [Boc]) is critical to preserve stereochemistry. For example, cyclohexylamine can be reacted with a protected L-aspartic acid derivative, followed by deprotection under mild acidic conditions. Chiral resolution via high-performance liquid chromatography (HPLC) or enzymatic methods ensures enantiomeric purity .
  • Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemistry using polarimetry or chiral NMR shift reagents.

Q. How should researchers handle and store (2S)-2-(Cyclohexylamino)butanedioic acid to maintain its stability in laboratory settings?

  • Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent hydrolysis or thermal degradation. Use airtight containers under nitrogen to avoid moisture absorption. Avoid dust formation during handling by working in fume hoods with appropriate exhaust ventilation .
  • Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (2S)-2-(Cyclohexylamino)butanedioic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexylamino group and succinic acid backbone. Compare chemical shifts with computed spectra (e.g., via Gaussian software) for validation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify carboxylate (C=O stretch at ~1700 cm1^{-1}) and amine (N-H bend at ~1550 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data when determining the structure of (2S)-2-(Cyclohexylamino)butanedioic acid?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) and refine data using software like SHELXL. Compare hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) with similar compounds (e.g., oxamide derivatives ). Cross-validate with density functional theory (DFT) calculations to resolve ambiguities in bond angles or torsional strain .
  • Case Study : For oxamide derivatives, discrepancies in planarity were resolved by analyzing intermolecular hydrogen bonds parallel to the [111] crystallographic direction .

Q. How can computational chemistry methods predict the biological activity of (2S)-2-(Cyclohexylamino)butanedioic acid derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with molecular dynamics (MD) simulations.
  • QSAR Modeling : Train quantitative structure-activity relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and logP. PubChem data on similar compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) can guide descriptor selection .

Q. What experimental approaches are recommended for analyzing the pharmacokinetic properties of (2S)-2-(Cyclohexylamino)butanedioic acid in preclinical studies?

  • Methodological Answer :

  • In Vivo Absorption : Administer the compound orally or intravenously to rodent models and measure plasma concentrations via LC-MS/MS. Compute bioavailability using the area under the curve (AUC).
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) metabolites. Use isotopically labeled standards for quantification .

Q. How can researchers optimize reaction conditions to improve the yield of (2S)-2-(Cyclohexylamino)butanedioic acid in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps. Optimize solvent systems (e.g., methanol/water mixtures) to enhance solubility.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.